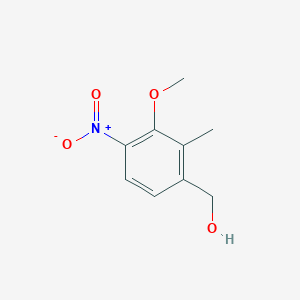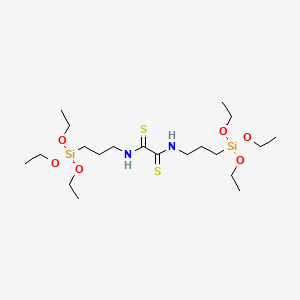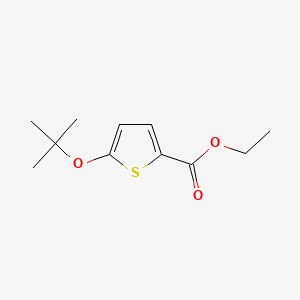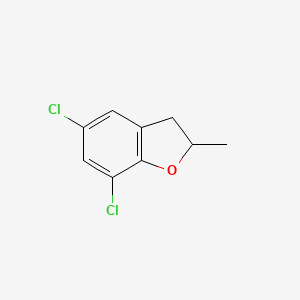
2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro-substituted imidazole ring attached to an ethanol moiety via an amino linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles.
Introduction of the Ethanol Moiety: The ethanol moiety can be introduced by reacting the chloro-substituted imidazole with ethanolamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol
- 2-((4-Chloro-1H-imidazol-5-yl)amino)propanol
- 2-((4-Chloro-1H-imidazol-5-yl)amino)butanol
Comparison
- Structural Differences : The primary difference lies in the length and nature of the alkyl chain attached to the imidazole ring.
- Biological Activity : Variations in the alkyl chain can influence the compound’s solubility, bioavailability, and interaction with molecular targets .
- Uniqueness : this compound is unique due to its specific ethanol moiety, which may confer distinct biological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C5H8ClN3O |
|---|---|
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
2-[(5-chloro-1H-imidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN3O/c6-4-5(7-1-2-10)9-3-8-4/h3,7,10H,1-2H2,(H,8,9) |
InChI-Schlüssel |
RLDKEECXUCNEGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)Cl)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)

![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)




![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)


